molecular formula C8H11ClO3 B14655909 Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate CAS No. 42593-12-4

Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate

Cat. No.: B14655909
CAS No.: 42593-12-4
M. Wt: 190.62 g/mol
InChI Key: BYADAYIJBYOUOU-UHFFFAOYSA-N
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Description

Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C8H11ClO3 It is a derivative of cyclopentanone, featuring a chloro substituent and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate can be synthesized through various methods. One common approach involves the chlorination of ethyl 2-oxocyclopentanecarboxylate. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction proceeds as follows:

    Starting Material: Ethyl 2-oxocyclopentanecarboxylate

    Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

    Reaction Conditions: Reflux in an inert solvent such as dichloromethane (CH2Cl2)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (R-NH2), alcohols (R-OH), or thiols (R-SH) in the presence of a base like triethylamine (Et3N).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in water or alcohol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted cyclopentanone derivatives.

    Reduction: Formation of ethyl 1-chloro-2-hydroxycyclopentane-1-carboxylate.

    Hydrolysis: Formation of 1-chloro-2-oxocyclopentane-1-carboxylic acid.

Scientific Research Applications

Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals targeting various diseases.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of ethyl 1-chloro-2-oxocyclopentane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to modulation of biological pathways. The chloro and ester groups can participate in various interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxocyclopentanecarboxylate: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.

    Ethyl 2-chlorocyclopentanecarboxylate: Similar structure but lacks the oxo group, affecting its reactivity and applications.

    Cyclopentanone derivatives: Various derivatives with different substituents, each with unique reactivity and applications.

Uniqueness

Ethyl 1-chloro-2-oxocyclopentane-1-carboxylate is unique due to the presence of both chloro and oxo groups, which confer distinct reactivity patterns. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and development.

Properties

CAS No.

42593-12-4

Molecular Formula

C8H11ClO3

Molecular Weight

190.62 g/mol

IUPAC Name

ethyl 1-chloro-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C8H11ClO3/c1-2-12-7(11)8(9)5-3-4-6(8)10/h2-5H2,1H3

InChI Key

BYADAYIJBYOUOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1=O)Cl

Origin of Product

United States

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